molecular formula C17H17ClN4O2S B11996393 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11996393
M. Wt: 376.9 g/mol
InChI Key: FMAXLICIIHUJFB-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes:

  • A 3-methyl group at position 3.
  • A 2-methylprop-2-en-1-yl (isoprenyl) substituent at position 6.
  • A (4-chlorobenzyl)sulfanyl moiety at position 7.

The compound is cataloged under multiple identifiers, including MDL number 332098-70-1 and RN 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione .

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C17H17ClN4O2S/c1-10(2)8-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-9-11-4-6-12(18)7-5-11/h4-7H,1,8-9H2,2-3H3,(H,20,23,24)

InChI Key

FMAXLICIIHUJFB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a thiol compound to form the chlorobenzyl sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogs

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA)
Target Compound 2-methylprop-2-en-1-yl (4-chlorobenzyl)sulfanyl ~392.9* ~4.1* 1 4
7-(4-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 4-chlorobenzyl 2-hydroxyethylsulfanyl Not reported Not reported 2 5
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione Pentyl (4-chlorobenzyl)sulfanyl 392.9 4.1 1 4
8-[(4-Bromobenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione 3-methylbutyl (4-bromobenzylidene)hydrazinyl Not reported Not reported 2 6

*Estimated based on structural similarity to .

Substituent-Driven Property Analysis

A. Position 7 Modifications

  • Target Compound vs. 8 in the pentyl analog). This may influence membrane permeability and metabolic stability. Both compounds share identical substituents at position 8 and exhibit similar computed properties (e.g., XLogP3 = 4.1), suggesting comparable lipophilicity.
  • Target Compound vs. 3-Methylbutyl Analog :

    • The 3-methylbutyl substituent in is bulkier and more hydrophobic than the isoprenyl group, likely increasing XLogP3. The bromine atom in may also alter electronic properties compared to chlorine in the target compound.

B. Position 8 Modifications

  • Target Compound vs. 2-Hydroxyethylsulfanyl Analog :

    • The 2-hydroxyethylsulfanyl group in introduces an additional HBD and HBA, improving water solubility but reducing lipophilicity (lower XLogP3). This could enhance bioavailability but reduce CNS penetration.
  • Target Compound vs. Bromobenzylidene Hydrazinyl Analog :

    • The hydrazinyl linker in adds hydrogen-bonding capacity (HBA = 6 vs. 4 in the target compound), possibly enhancing target binding specificity. The bromine-for-chlorine substitution may alter steric and electronic interactions with biological targets.

Hypothetical Pharmacological Implications

  • Hydrogen-Bonding : Fewer HBA/HBD groups compared to and may reduce polar interactions with enzymes like phosphodiesterases, favoring hydrophobic binding pockets.
  • Metabolic Stability : The isoprenyl group’s unsaturation in the target compound could increase susceptibility to oxidative metabolism compared to saturated alkyl chains in or .

Biological Activity

The compound 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 332098-70-1, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C17H17ClN4O2SC_{17}H_{17}ClN_{4}O_{2}S. The molecular weight is approximately 376.9 g/mol. The presence of a sulfanyl group and a chlorobenzyl moiety contributes to its unique biological profile.

PropertyValue
IUPAC NameThis compound
CAS Number332098-70-1
Molecular FormulaC₁₇H₁₇ClN₄O₂S
Molecular Weight376.9 g/mol
Purity≥95%

Antimicrobial Properties

Research indicates that purine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance:

  • Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.

The compound showed moderate to strong antibacterial activity, with IC50 values comparable to established antibiotics. This suggests potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. Mechanisms identified include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

A study reported that specific concentrations led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for neurodegenerative diseases.

The compound exhibited strong AChE inhibitory activity with IC50 values significantly lower than those of standard inhibitors.

The proposed mechanism of action involves interaction with specific molecular targets within cells:

  • Binding to Enzymes : The sulfanyl group likely facilitates binding to enzyme active sites.
  • Modulation of Signaling Pathways : The purine core may interact with various signaling pathways, leading to altered cellular responses.

Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, various derivatives were synthesized and tested for antibacterial activity. The findings indicated that derivatives similar to the target compound showed significant activity against Bacillus subtilis and other strains, supporting the hypothesis that modifications in the sulfanyl group enhance biological activity .

Study 2: Anticancer Activity

A recent publication highlighted the anticancer effects of related purine derivatives. The study demonstrated that compounds with similar structures induced apoptosis in human cancer cell lines through mitochondrial pathways .

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